molecular formula C24H38N4O5S B12608699 L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine CAS No. 918528-57-1

L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine

Cat. No.: B12608699
CAS No.: 918528-57-1
M. Wt: 494.6 g/mol
InChI Key: AAGULIZTQJVYJQ-MUGJNUQGSA-N
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Description

L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine is a peptide compound composed of four amino acids: phenylalanine, cysteine, and two leucine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous solutions.

    Substitution: Nucleophilic reagents under controlled pH conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds with target proteins, altering their structure and function. This peptide can also inhibit enzymes by binding to their active sites, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-leucine: A simpler dipeptide with similar structural features.

    L-Leucyl-L-leucine: Another dipeptide with two leucine residues.

    Cyclo(L-phenylalanyl-L-leucyl): A cyclic dipeptide with distinct conformational properties.

Uniqueness

L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine is unique due to the presence of cysteine, which allows for disulfide bond formation, adding stability and functionality to the peptide

Properties

CAS No.

918528-57-1

Molecular Formula

C24H38N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C24H38N4O5S/c1-14(2)10-18(22(30)27-19(24(32)33)11-15(3)4)26-23(31)20(13-34)28-21(29)17(25)12-16-8-6-5-7-9-16/h5-9,14-15,17-20,34H,10-13,25H2,1-4H3,(H,26,31)(H,27,30)(H,28,29)(H,32,33)/t17-,18-,19-,20-/m0/s1

InChI Key

AAGULIZTQJVYJQ-MUGJNUQGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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